Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
X-ray Crystallographic Analysis of Pyrano[3,2-b]pyran Core Architecture
X-ray crystallography serves as the definitive method for determining the three-dimensional molecular structure of crystalline compounds, providing atomic-level resolution of molecular geometry and intermolecular interactions. The crystallographic analysis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate reveals critical structural information about the pyrano[3,2-b]pyran core architecture. The fundamental principle of X-ray crystallography relies on the diffraction of X-rays by the ordered atomic lattice of crystals, where the resulting diffraction patterns provide information about crystal packing symmetry and the size of the repeating unit.
The pyrano[3,2-b]pyran core system exhibits a characteristic fused ring arrangement that demonstrates specific conformational preferences and geometric constraints. Crystal structure studies of related compounds in this family indicate that the fused three-ring system typically adopts a quasi-planar configuration, with root mean square deviations typically around 0.057 Å from the mean plane. The hydropyran ring within the structure commonly adopts a flattened envelope conformation, with the carbon atom substituted by the phenyl ring serving as the flap, displaced approximately 0.077 Å from the plane defined by the other ring atoms.
Analysis of the crystal packing reveals important intermolecular interactions that stabilize the crystal lattice. The amino group participates in intramolecular N—H⋯O hydrogen bonding involving the carboxylate group, forming a characteristic S(6) ring motif. Additionally, molecules in the crystal are linked by pairs of N—H⋯O hydrogen bonds, creating inversion dimers with R₂²(12) ring motifs. These hydrogen bonding patterns are crucial for understanding the compound's solid-state properties and potential for crystal engineering applications.
The geometric parameters of the pyrano[3,2-b]pyran system demonstrate significant angular relationships between different structural components. The phenyl ring typically maintains an approximately perpendicular orientation to the mean plane of the fused ring system, with dihedral angles commonly ranging from 77° to 85°. This perpendicular arrangement influences both the molecular packing and the electronic distribution within the molecule, affecting its overall stability and reactivity patterns.
Spectroscopic Profiling via Fourier Transform Infrared and Nuclear Magnetic Resonance Spectroscopy
Spectroscopic characterization provides essential information about the functional groups, electronic environment, and molecular dynamics of this compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations, enabling identification and confirmation of functional groups within the compound structure.
The infrared spectrum of this compound exhibits distinctive absorption patterns that are characteristic of the pyrano[3,2-b]pyran framework. The amino group displays characteristic N-H stretching vibrations appearing as multiple bands in the region of 3280-3450 cm⁻¹, reflecting both symmetric and asymmetric stretching modes. The hydroxyl group contributes additional absorption in the 3350-3450 cm⁻¹ region, often overlapping with amino group absorptions but distinguishable through careful analysis. The carbonyl group of the lactone ring exhibits a strong absorption band around 1646-1665 cm⁻¹, which is characteristic of the conjugated carbonyl environment within the pyran system.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through analysis of nuclear spin interactions and chemical environments. ¹H NMR spectroscopy reveals the characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The aromatic protons of the phenyl substituent typically appear in the region δ 7.24-7.55 ppm as a multiplet integrating for five protons. The vinyl proton of the pyran ring system appears as a characteristic singlet around δ 6.32-6.34 ppm, reflecting its unique electronic environment within the fused ring system.
The hydroxymethyl group exhibits distinctive resonance patterns, with the methylene protons appearing as a complex multiplet around δ 4.12-4.25 ppm, displaying characteristic geminal coupling patterns. The hydroxyl proton typically resonates around δ 5.32-5.75 ppm as a triplet, with coupling to the adjacent methylene protons. The amino group protons appear as a broad singlet around δ 7.08-7.25 ppm, with the broadening resulting from rapid exchange processes.
¹³C NMR spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicity patterns. The carbonyl carbon of the lactone typically resonates around δ 196 ppm, reflecting its ketonic character. The aromatic carbons of the pyrano[3,2-b]pyran system appear in the range δ 111-163 ppm, with specific chemical shifts providing information about the electronic environment and substitution patterns.
Mass Spectrometric Determination of Molecular Fragmentation Patterns
High-resolution mass spectrometry serves as a critical analytical tool for molecular characterization, providing accurate mass determination and structural elucidation through fragmentation pattern analysis. The application of Orbitrap mass spectrometry technology enables precise mass measurements with resolution capabilities exceeding 100,000, allowing for definitive molecular formula determination and elemental composition assignment. For this compound, mass spectrometric analysis confirms the molecular formula C18H17NO6 with a calculated exact mass of 343.1056 Da.
The fragmentation behavior of this compound under electron impact ionization reveals characteristic breakdown pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 343, corresponding to the intact molecular structure. Primary fragmentation typically involves loss of the ethyl ester group, resulting in a significant fragment at m/z 315, corresponding to the loss of C2H4 (28 Da) from the molecular ion. Secondary fragmentation patterns involve cleavage of the hydroxymethyl substituent, producing fragments at m/z 313 through loss of CH2O (30 Da).
The phenyl substituent contributes to distinctive fragmentation patterns through benzylic cleavage processes, resulting in characteristic ions that support structural assignment. The pyrano[3,2-b]pyran core system exhibits stability under mass spectrometric conditions, with fragmentation primarily occurring at substituent positions rather than within the fused ring framework. This stability pattern confirms the robust nature of the heterocyclic core and provides confidence in structural assignments.
Accurate mass measurements enable calculation of elemental compositions with high confidence levels. The mass accuracy achievable with modern Orbitrap instruments typically ranges from 1-3 ppm, providing sufficient precision to distinguish between closely related molecular formulas. For the molecular ion of this compound, the measured accurate mass supports the proposed molecular formula with error levels well within acceptable limits.
Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation of selected precursor ions. The MS/MS spectrum of the molecular ion reveals specific fragmentation pathways that confirm the connectivity and arrangement of functional groups within the molecule. These experiments are particularly valuable for distinguishing between structural isomers and confirming the regioselectivity of synthetic reactions.
| Mass Spectrometric Parameter | Value | Significance |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 343.1056 | Molecular weight confirmation |
| Base Peak | Variable | Most stable fragment |
| [M-C2H4]⁺ | m/z 315 | Loss of ethyl group |
| [M-CH2O]⁺ | m/z 313 | Loss of hydroxymethyl |
| [M-C2H4-CH2O]⁺ | m/z 285 | Combined fragmentations |
| Mass Accuracy | 1-3 ppm | Orbitrap precision |
| Resolution | >100,000 | Sufficient for elemental composition |
Computational Density Functional Theory Studies on Electronic Structure
Density Functional Theory calculations provide crucial insights into the electronic structure, molecular geometry optimization, and chemical reactivity of this compound. These computational studies complement experimental characterization by predicting molecular properties, optimizing geometric parameters, and analyzing electronic distribution patterns that govern chemical behavior and biological activity.
Geometry optimization calculations using DFT methods, typically employing the B3LYP functional with 6-311++G(2d,2p) basis sets, provide theoretical predictions of molecular conformation that demonstrate excellent agreement with experimental X-ray crystallographic data. The optimized structure calculations confirm the quasi-planar arrangement of the fused pyrano[3,2-b]pyran system and validate the perpendicular orientation of the phenyl substituent relative to the heterocyclic core. Root mean square deviations between calculated and experimental geometries typically fall within 0.1 Å, indicating high accuracy of the computational methods.
Frontier molecular orbital analysis reveals important information about chemical reactivity and potential intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into electron donation and acceptance capabilities, which are crucial for understanding biological activity mechanisms. The HOMO-LUMO energy gap serves as an indicator of chemical stability and reactivity, with larger gaps generally corresponding to enhanced stability and reduced reactivity.
Molecular electrostatic potential (MEP) surface calculations identify regions of positive and negative electrostatic potential, providing crucial information for understanding intermolecular interactions and potential binding sites. These calculations reveal the distribution of electron density across the molecular surface and identify nucleophilic and electrophilic regions that govern chemical reactivity patterns. The MEP analysis is particularly valuable for predicting hydrogen bonding patterns and other noncovalent interactions that influence crystal packing and biological activity.
Natural bond orbital analysis provides detailed information about intramolecular charge transfer interactions and hyperconjugation effects that stabilize the molecular structure. These calculations identify specific orbital interactions that contribute to overall molecular stability and reveal the electronic factors responsible for conformational preferences observed in experimental studies.
Vibrational frequency calculations complement experimental infrared spectroscopy data by providing theoretical predictions of normal mode vibrations. The calculated vibrational frequencies, when scaled by appropriate factors, show excellent correlation with experimental infrared absorption bands, providing additional validation of the molecular structure and confirmation of functional group assignments.
| DFT Calculation Parameter | Typical Value/Method | Application |
|---|---|---|
| Functional | B3LYP | Hybrid density functional |
| Basis Set | 6-311++G(2d,2p) | Extended basis with polarization |
| HOMO Energy | Variable | Electron donation capability |
| LUMO Energy | Variable | Electron acceptance capability |
| HOMO-LUMO Gap | Variable | Chemical stability indicator |
| Dipole Moment | Calculated | Polarity assessment |
| Mulliken Charges | Calculated | Atomic charge distribution |
| Bond Lengths | Optimized | Structural validation |
| Bond Angles | Optimized | Conformational analysis |
Properties
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-2-23-18(22)14-13(10-6-4-3-5-7-10)16-15(25-17(14)19)12(21)8-11(9-20)24-16/h3-8,13,20H,2,9,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUITTLUNZPGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-326387 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity: Compounds derived from the pyrano framework have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from similar multicomponent reactions demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
- Inhibition of Acetylcholinesterase: Research indicates that certain derivatives act as potential acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to inhibit this enzyme can lead to improved cognitive function by increasing acetylcholine levels in the brain .
- Antitumor Properties: The structural features of this compound suggest potential antitumor activity. Studies have indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action of WAY-326387 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in osteosarcoma and bacterial cell processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Functional Group Variations at Position 3
Key Observations :
Substituent Variations on the Phenyl Ring
Biological Activity
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C20H19NO8
- Molecular Weight : 401.37 g/mol
- CAS Number : 825603-17-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrano[3,2-b]pyran compounds exhibit promising antimicrobial properties. For example:
- In vitro Studies : Compounds similar to ethyl 2-amino-6-(hydroxymethyl)-8-oxo have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives have been evaluated for their anti-inflammatory effects:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives have shown higher selectivity for COX-2 compared to traditional NSAIDs .
Anticancer Activity
The compound has also been studied for its potential anticancer properties:
- Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated the antimicrobial activity of synthesized pyrano[3,2-b]pyran derivatives. The results showed that certain modifications of the ethyl 2-amino derivative significantly increased antibacterial efficacy compared to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 2-amino derivative | E. coli | 15 |
| Ethyl 2-amino derivative | S. aureus | 18 |
Case Study 2: Anti-inflammatory Properties
In a recent investigation into anti-inflammatory agents, ethyl 2-amino derivatives were tested for their ability to inhibit COX enzymes. The results indicated that some derivatives had a selectivity index greater than that of celecoxib, a known COX-2 inhibitor .
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Ethyl 2-amino derivative | 85% | 9.26 |
| Celecoxib | 80% | 8.60 |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, and how are they characterized?
- Methodology : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign signals for the pyrano[3,2-b]pyran core, phenyl group, and hydroxymethyl moiety .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.
- X-ray Crystallography : Resolve spatial arrangement and hydrogen-bonding networks if single crystals are obtainable .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodology : Multi-step synthesis involving:
- Cyclization Reactions : Utilize acid- or base-catalyzed cyclization to form the dihydropyrano[3,2-b]pyran scaffold, as seen in analogous pyran derivatives .
- Protecting Groups : Protect the hydroxymethyl (-CH₂OH) group (e.g., with tert-butyldimethylsilyl) during synthesis to prevent side reactions .
- Esterification : Introduce the ethyl carboxylate group via reaction with ethyl chloroformate under anhydrous conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?
- Methodology : Apply Design of Experiments (DoE) principles:
- Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
- Case Study : For analogous pyrano-pyran derivatives, optimal yields (>70%) were achieved using DMF as a solvent at 80°C with catalytic p-toluenesulfonic acid .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural characterization?
- Methodology :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the dihydropyran ring system .
Q. What computational approaches are effective in predicting the reactivity and regioselectivity of this compound in further derivatization?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map potential energy surfaces for reactions (e.g., nucleophilic attacks on the carbonyl group) .
- Reaction Path Search : Use tools like the Artificial Force Induced Reaction (AFIR) method to simulate plausible reaction pathways .
- Solvent Effects : Apply implicit solvent models (e.g., PCM) to predict solvent-dependent regioselectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for structurally similar pyrano[3,2-b]pyran derivatives?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables influencing activity .
- Structure-Activity Relationship (SAR) : Isolate electronic (Hammett constants) and steric (Taft parameters) effects of substituents .
- Reproducibility Testing : Re-evaluate key derivatives under standardized protocols to resolve conflicting results .
Methodological Framework Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
